(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid
Overview
Description
(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid is a chemical compound known for its significant role in the synthesis of cephalosporin antibiotics, particularly cefotaxime . This compound features a unique structure that includes an aminothiazole ring and a carboxymethoxyimino group, which contribute to its biological activity and chemical properties.
Preparation Methods
The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid involves several steps. One common method is to build the aminothiazole ring onto an existing syn-methoxyimino acetic acid derivative. This is followed by condensing the resulting pure syn-methoxyiminoaminothiazole acetic acid with 7-amino cephalosporanic acid . The stable crystalline sodium salt, cefotaxime, is then obtained by adding the free acid to an aqueous alcoholic solution of an organic sodium salt .
Chemical Reactions Analysis
(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aminothiazole ring and carboxymethoxyimino group can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include pivalic anhydride for amidation and other reagents compatible with carboxylic acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of cephalosporin antibiotics, such as cefotaxime . These antibiotics are crucial in treating bacterial infections due to their broad-spectrum activity. Additionally, this compound is used in studying the mechanisms of antibiotic resistance and developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid involves its incorporation into cephalosporin antibiotics. These antibiotics work by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. The aminothiazole ring and carboxymethoxyimino group play a crucial role in binding to the bacterial enzymes responsible for cell wall synthesis, thereby blocking their activity .
Comparison with Similar Compounds
(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid is unique due to its specific structure and role in cephalosporin synthesis. Similar compounds include other cephalosporin precursors and derivatives, such as:
7-Aminocephalosporanic acid: A core structure used in the synthesis of various cephalosporins.
Cefuroxime: Another cephalosporin antibiotic with a similar aminothiazole ring.
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5S/c8-7-9-3(2-16-7)5(6(13)14)10-15-1-4(11)12/h2H,1H2,(H2,8,9)(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBQXVJMMALOJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694664 | |
Record name | (2-Amino-1,3-thiazol-4-yl)[(carboxymethoxy)imino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74440-05-4 | |
Record name | (2-Amino-1,3-thiazol-4-yl)[(carboxymethoxy)imino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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